molecular formula C12H11N3 B13884529 3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine

3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine

Cat. No.: B13884529
M. Wt: 197.24 g/mol
InChI Key: JXXKDPWKYRDUDL-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine is an organic compound belonging to the class of phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with phenacyl bromide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase 4, which plays a role in regulating gene expression by modifying chromatin structure . This inhibition can lead to changes in the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine is unique due to its specific structural features and the presence of a phenyl group, which can enhance its biological activity and specificity. Its ability to inhibit histone deacetylase 4 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H11N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8-9H,6-7H2

InChI Key

JXXKDPWKYRDUDL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2C=N1)C3=CC=CC=C3

Origin of Product

United States

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